REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][C:5]1O[CH:7]=[CH:8][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+].BrBr.C1(O)C=CC=CC=1.O.[NH2:30][NH2:31].Cl>CO.O>[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][C:5]1[N:30]=[N:31][CH:7]=[CH:8][CH:9]=1 |f:1.2.3,6.7|
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Name
|
2-(2-methylbenzyl)furan
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Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CC=2OC=CC2)C=CC=C1
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (4 × 35 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined toluene extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude 2-(2-methylbenzyl)-2,5-dimethoxy-2,5-dihydrofuran (7.2 g.) in the form of a pale brown coloured oil, which
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
DISTILLATION
|
Details
|
the mixture was steam-distilled
|
Type
|
CUSTOM
|
Details
|
to remove phenol
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (50 ml.)
|
Type
|
EXTRACTION
|
Details
|
The ether solution was extracted with N hydrochloric acid (5 × 10 ml.)
|
Type
|
CUSTOM
|
Details
|
Dissolved diethyl ether was removed from the combined aqueous acid extracts by the passage of a stream of air
|
Type
|
ADDITION
|
Details
|
The aqueous acid solution was then treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
basified by the addition of aqueous sodium hydroxide solution (2N; 10 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (5 × 20 ml.)
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CC=2N=NC=CC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |